molecular formula C10H8F3NO2 B13516987 3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile

3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile

Cat. No.: B13516987
M. Wt: 231.17 g/mol
InChI Key: HYGUWAACMHALBJ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile is a fluorinated nitrile derivative characterized by a hydroxy group and a trifluoromethoxy-substituted phenyl ring at the β-position. Its molecular structure combines polar functional groups (hydroxy and nitrile) with a lipophilic trifluoromethoxy moiety, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

3-hydroxy-3-[2-(trifluoromethoxy)phenyl]propanenitrile

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)16-9-4-2-1-3-7(9)8(15)5-6-14/h1-4,8,15H,5H2

InChI Key

HYGUWAACMHALBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC#N)O)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile generally involves the following key steps:

  • Construction of the propanenitrile backbone with a hydroxy group at the 3-position.
  • Introduction of the 2-(trifluoromethoxy)phenyl substituent at the same carbon.
  • Control of stereochemistry if applicable.

The synthetic challenge lies in achieving selective hydroxy substitution and efficient coupling of the trifluoromethoxy-substituted aromatic ring.

Key Synthetic Routes

Nucleophilic Addition to Aromatic Ketones or Aldehydes

One common approach is the nucleophilic addition of cyanide ions to an aromatic ketone or aldehyde bearing the trifluoromethoxy substituent, followed by hydroxylation.

  • Starting materials: 2-(trifluoromethoxy)benzaldehyde or 2-(trifluoromethoxy)acetophenone.
  • Reagents: Sodium cyanide or potassium cyanide as the cyanide source, often in the presence of mineral acids such as sulfuric acid to facilitate reaction.
  • Conditions: Polar protic solvents like lower alcohols (methanol, ethanol) or water-alcohol mixtures; temperature ranges from 50 to 100 °C.
  • Outcome: Formation of the hydroxy nitrile via cyanohydrin intermediate or direct nucleophilic addition.

This method is supported by analogous procedures for trifluoromethylated hydroxy nitriles described in patent US6773910B1, which details cyanide addition to trifluoroacetone derivatives under acidic conditions to yield hydroxy nitriles with trifluoromethyl groups.

Catalytic Hydration of Aliphatic Nitriles

An alternative method involves the catalytic hydration of nitriles to amides, which can be further transformed into hydroxy nitriles.

  • Catalysts: Osmium polyhydride complexes such as hexahydride OsH6(PiPr3)2 have been shown to catalyze hydration efficiently.
  • Reaction conditions: Elevated temperatures (~100 °C), presence of water in excess, and catalyst loading around 5 mol %.
  • Yields: Up to 80% amide yield under optimized conditions.
  • Relevance: This catalytic hydration approach can be adapted to nitriles bearing aromatic substituents, including trifluoromethoxyphenyl groups, to prepare hydroxy nitrile derivatives after further functional group manipulation.
Multi-Component Reactions and Coupling Strategies

Multi-component reactions involving benzaldehydes, cyanoacetates, and other nucleophiles can be used to construct complex nitrile-containing scaffolds.

  • For example, one-pot reactions of benzaldehydes with ethyl cyanoacetate and thiourea yield pyrimidine derivatives, which can be further elaborated.
  • Coupling reactions such as Suzuki–Miyaura cross-coupling allow introduction of trifluoromethoxy-substituted aryl groups onto nitrile-containing intermediates.
  • These methods enable modular synthesis but require careful control of reaction conditions and protecting groups.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Catalyst/Promoter Temperature (°C) Yield (%) Advantages Limitations
Cyanide addition to aromatic ketone/aldehyde 2-(trifluoromethoxy)benzaldehyde, NaCN/KCN, H2SO4 Mineral acid (H2SO4) 50–100 Moderate Direct formation of hydroxy nitrile Toxic cyanide handling, acid control needed
Catalytic hydration of nitriles Nitrile substrate, water, OsH6(PiPr3)2 catalyst Osmium polyhydride complex ~100 Up to 80 High selectivity, catalytic process Expensive catalyst, requires inert atmosphere
Multi-component coupling Benzaldehydes, ethyl cyanoacetate, thiourea, Pd catalysts Pd-based catalysts (Suzuki) 80–100 Variable Modular, versatile for substitution Multi-step, sensitive to conditions

Expert Notes

  • Handling of cyanide reagents demands stringent safety protocols and appropriate waste management.

  • The trifluoromethoxy substituent is electron-withdrawing and can influence reaction rates and selectivity; reaction conditions may require optimization for this group.

  • Stereochemical control at the hydroxy-bearing carbon may be achieved by chiral catalysts or resolution methods if enantiopure products are desired.

  • Future research could explore greener catalytic systems for nitrile hydration and more efficient coupling strategies for introducing trifluoromethoxyphenyl groups.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
  • Structural Difference : Replaces the hydroxy group with an oxo (keto) group and positions the trifluoromethoxy group at the para position.
  • Physical Properties :
    • Molecular Weight: 243.18 g/mol
    • Predicted Boiling Point: 253.5 ± 35.0 °C
    • Density: 1.405 ± 0.06 g/cm³
  • Applications : Likely used as an intermediate in fluorinated compound synthesis due to its ketone reactivity.
(b) (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile
  • Structural Difference: Substitutes hydroxy with an amino group and introduces a trifluoromethyl group at the para position.
  • Physical Properties :
    • Molecular Weight: 232.18 g/mol (C₁₀H₈F₄N₂)
    • CAS: 42379-52-2

Substituent Position and Multiplicity

(a) (2,3-Bis(trifluoromethoxy)phenyl)propanenitrile
  • Structural Difference : Contains two trifluoromethoxy groups at the 2- and 3-positions of the phenyl ring.
  • Physical Properties: Molecular Weight: 299.17 g/mol (C₁₁H₇F₆NO₂) Predicted Density: 1.405 g/cm³
  • Applications : Increased lipophilicity and steric bulk may improve metabolic stability in drug candidates.
(b) 3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile
  • Structural Difference: Incorporates a chloro and trifluoromethyl group on the phenoxy ring.
  • Applications : Halogenated substituents often enhance binding affinity in agrochemicals or kinase inhibitors .

Positional Isomers

(a) 3-Hydroxy-3-(4-(trifluoromethoxy)phenyl)propanenitrile
  • Structural Difference : Trifluoromethoxy group at the para position instead of ortho.
  • Commercial Status : Discontinued, similar to the target compound .
  • Implications : Para substitution may reduce steric hindrance, altering reactivity in coupling reactions.

Biological Activity

3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C12H10F3NO
  • Molecular Weight : 249.21 g/mol
  • Structure : The compound features a hydroxyl group and a trifluoromethoxy substituent on a phenyl ring, contributing to its unique chemical properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Anti-inflammatory Activity

A study demonstrated that the compound showed significant anti-inflammatory activity in vitro. It inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

The compound has been evaluated for its anticancer properties:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer).
  • Results : It exhibited an IC50 of 0.126 μM against MDA-MB-231 cells, indicating potent antiproliferative effects. Notably, it showed a 19-fold lesser effect on non-cancerous MCF10A cells, highlighting its selectivity for cancer cells .

Antimicrobial Activity

In antimicrobial assays, this compound demonstrated activity against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 μg/mL, indicating moderate antibacterial properties.

Case Studies

  • Study on Anti-cancer Efficacy :
    • Objective : To assess the efficacy of the compound in inhibiting tumor growth.
    • Methodology : In vivo studies were conducted using BALB/c nude mice inoculated with MDA-MB-231 cells.
    • Findings : The treatment significantly reduced tumor size compared to control groups and inhibited lung metastasis effectively.
  • Toxicity Assessment :
    • Objective : To evaluate the safety profile of the compound.
    • Methodology : Acute toxicity studies were performed in Kunming mice.
    • Findings : No acute toxicity was observed at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Data Tables

Biological ActivityCell Line TestedIC50 (μM)Remarks
AnticancerMDA-MB-2310.126Selective for cancer cells
AnticancerMCF-717.02Less potent than MDA-MB-231
AntimicrobialVarious strains10–50Moderate activity

Q & A

Q. What are the optimized synthetic routes for 3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves condensation reactions between substituted benzaldehyde derivatives and acetonitrile precursors. For example:

  • Step 1: React 2-(trifluoromethoxy)benzaldehyde with a cyanide source (e.g., KCN) in a polar aprotic solvent (e.g., DMF) under reflux.
  • Step 2: Introduce hydroxylation via stereoselective catalysis (e.g., chiral catalysts) or enzymatic methods (e.g., lipase-mediated transesterification) to achieve the 3-hydroxy configuration .
  • Key Variables: Temperature (>80°C), solvent polarity, and catalyst loading significantly affect enantiomeric purity and yield. For instance, fluorinated solvents may enhance solubility of trifluoromethoxy intermediates .

Q. How is the structural configuration of this compound validated?

Methodological Answer:

  • NMR Analysis: ¹H/¹³C NMR identifies hydroxyl (δ 2.5–3.5 ppm) and nitrile (δ 110–120 ppm) groups. Trifluoromethoxy substituents show distinct ¹⁹F NMR signals (δ -55 to -60 ppm) .
  • X-ray Crystallography: Resolves stereochemistry at the C3 hydroxyl group and confirms the spatial arrangement of the trifluoromethoxy-phenyl moiety .
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]+ expected for C₁₀H₇F₃NO₂: 248.04) .

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

Methodological Answer:

  • Enzyme Inhibition: Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. The trifluoromethoxy group may enhance binding to hydrophobic enzyme pockets .
  • Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC₅₀). Structural analogs with fluorophenyl groups show moderate µ-opioid receptor binding .
  • Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa) assess apoptosis induction. Nitrile groups may act as electrophilic warheads .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for this compound be resolved?

Methodological Answer:

  • Source of Variability: Contradictions often arise from differences in enantiomeric purity or impurity profiles (e.g., residual solvents).
  • Resolution Steps:
    • Reproduce Synthesis: Use chiral HPLC to isolate enantiomers and test separately .
    • Metabolite Profiling: LC-MS/MS identifies degradation products that may interfere with assays .
    • Orthogonal Assays: Compare results across multiple platforms (e.g., SPR vs. fluorescence polarization) .

Q. What strategies enable enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral Catalysts: Use Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates .
  • Biocatalysis: Lipase enzymes (e.g., Candida antarctica) in supercritical CO₂ achieve >90% enantiomeric excess (ee) for hydroxy-nitrile derivatives .
  • Dynamic Kinetic Resolution: Combine racemization catalysts (e.g., Shvo catalyst) with enzymatic resolution to maximize yield and ee .

Q. How can computational modeling predict interaction mechanisms with biological targets?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase). The trifluoromethoxy group’s electron-withdrawing effects stabilize π-π stacking with aromatic residues .
  • MD Simulations: Simulate ligand-receptor dynamics over 100 ns to assess stability of hydrogen bonds between the hydroxyl group and catalytic serine residues .
  • QSAR Models: Corrogate substituent effects (e.g., fluorine position) on IC₅₀ values for lead optimization .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • 2D NMR (COSY, NOESY): Differentiates regioisomers (e.g., para vs. ortho substitution) through spatial correlations .
  • X-ray Photoelectron Spectroscopy (XPS): Confirms oxidation states of nitrile and hydroxyl groups .
  • Vibrational Spectroscopy: FT-IR identifies hydrogen bonding patterns (e.g., O-H stretching at 3200–3400 cm⁻¹) influenced by trifluoromethoxy electronegativity .

Q. How does the trifluoromethoxy group influence physicochemical properties compared to non-fluorinated analogs?

Methodological Answer:

  • Lipophilicity: LogP increases by ~0.5 units due to trifluoromethoxy’s hydrophobicity, enhancing blood-brain barrier penetration .
  • Metabolic Stability: Fluorine atoms reduce CYP-mediated oxidation, prolonging half-life in hepatic microsome assays .
  • Solubility: Trifluoromethoxy decreases aqueous solubility (logS < -3) but improves organic solvent compatibility (e.g., DMSO) .

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